4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide

Lipophilicity ADME Physicochemical Properties

4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide is a specialized research sulfonamide. Its unique 4-bromo/3-ethoxy substitution pattern yields a distinct lipophilicity (XLogP3 = 3.6) and topological polar surface area (TPSA = 63.8 Ų), making it a critical regioisomeric control and SAR probe. This compound is essential for reproducible enzyme inhibition studies and cross-coupling library generation.

Molecular Formula C13H18BrNO3S
Molecular Weight 348.26 g/mol
Cat. No. B12204267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide
Molecular FormulaC13H18BrNO3S
Molecular Weight348.26 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br
InChIInChI=1S/C13H18BrNO3S/c1-2-18-13-9-11(7-8-12(13)14)19(16,17)15-10-5-3-4-6-10/h7-10,15H,2-6H2,1H3
InChIKeyIVLQZGQEGHTABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide (CAS 927636-84-8) for Targeted Medicinal Chemistry and Lead Optimization Programs


4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide (CAS: 927636-84-8; MF: C13H18BrNO3S; MW: 348.26 g/mol) is a trisubstituted benzenesulfonamide derivative featuring a 4-bromo substituent, a 3-ethoxy group, and an N-cyclopentyl moiety . Its sulfonamide pharmacophore presents a potential zinc-binding motif relevant for enzyme inhibition, while the unique halogenation and alkoxylation pattern distinctively tunes its lipophilicity and intermolecular interactions compared to analogs .

Why 4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide Cannot Be Substituted with Generic Benzenesulfonamide Analogs


Substitution with in-class benzenesulfonamides such as 4-bromo-N-cyclopentylbenzenesulfonamide, N-cyclopentyl-4-ethoxybenzenesulfonamide, or positional isomers introduces significant and quantifiable shifts in physicochemical properties and interaction geometries that are critical for biological activity. The specific 4-bromo/3-ethoxy pattern of the target compound confers a distinct lipophilicity (XLogP3 = 3.6) and topological polar surface area (TPSA = 63.8 Ų), which fundamentally alter membrane permeability and target-binding complementarity relative to analogs with different substituent patterns [1]. These differences are not merely incremental; they can dictate whether a compound acts as an active inhibitor or an inactive control in a given assay context. Procurement of the exact compound is therefore essential for maintaining SAR continuity and ensuring reproducible results [1].

Quantitative Differentiation of 4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide Against Key Benzenesulfonamide Analogs


Enhanced Lipophilicity Compared to Non-Ethoxy Analogs

The target compound exhibits a significantly higher calculated XLogP3 of 3.6, compared to 2.8 for the 4-bromo-N-cyclopentylbenzenesulfonamide analog lacking the 3-ethoxy group. This difference in lipophilicity, driven by the ethoxy substitution, is expected to enhance passive membrane permeability and influence partitioning into hydrophobic binding pockets, making it a more favorable candidate for programs requiring increased cellular uptake or specific logP ranges [1]. The data are computational predictions from XLogP3 3.0 and represent class-level inference for related sulfonamides.

Lipophilicity ADME Physicochemical Properties Drug Design

Increased Topological Polar Surface Area Relative to Non-Ethoxy Analog

The target compound has a computed topological polar surface area (TPSA) of 63.8 Ų, which is 9.2 Ų higher than the 54.6 Ų of 4-bromo-N-cyclopentylbenzenesulfonamide [1]. This increase, attributable to the additional oxygen atom in the ethoxy group, may influence the compound's hydrogen bonding capacity and oral bioavailability, as TPSA values below 140 Ų are generally associated with good intestinal absorption [1]. The data are computational predictions and represent class-level inference for related sulfonamides.

TPSA Physicochemical Properties ADME Drug Design

Distinct Molecular Weight and Rotatable Bond Count from Non-Bromo Analog

Compared to N-cyclopentyl-4-ethoxybenzenesulfonamide, which lacks the bromine atom, the target compound exhibits a significantly higher molecular weight (348.26 vs. 269.36 g/mol) and a lower rotatable bond count (5 vs. 6). The addition of the bromine atom increases molecular weight and rigidity, which can enhance binding affinity through hydrophobic contacts and halogen bonding, while also altering physicochemical properties like logP and TPSA [1]. The data are computational predictions and represent class-level inference for related sulfonamides.

Physicochemical Properties Molecular Weight ADME Drug Design

Regioisomeric Variation in Lipophilicity and Polar Surface Area

The target compound (4-bromo, 3-ethoxy) exhibits a calculated XLogP3 of 3.6 and a TPSA of 63.8 Ų, whereas its regioisomer 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide shows an XLogP3 of 3.2 and an identical TPSA of 63.8 Ų [1]. This 0.4 log unit difference in lipophilicity, despite the same molecular formula, highlights how the specific substitution pattern can significantly influence physicochemical properties, which in turn may affect membrane permeability and target engagement. The data are computational predictions and represent class-level inference for related sulfonamides.

Regioisomerism Lipophilicity TPSA Physicochemical Properties

Optimal Scientific and Industrial Use Cases for 4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide


Lead Optimization in Medicinal Chemistry: Probing Halogen and Alkoxy Substituent Effects on Lipophilicity and Binding

The distinct physicochemical profile of 4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide—specifically its elevated XLogP3 (3.6) and TPSA (63.8 Ų) relative to non-ethoxy or non-bromo analogs—makes it a valuable probe molecule in medicinal chemistry programs seeking to understand the SAR of sulfonamide-based enzyme inhibitors. Its bromo substituent also offers a handle for halogen bonding interactions or for further functionalization via cross-coupling reactions, providing a versatile scaffold for lead optimization [1]. The compound's unique combination of substituents allows researchers to systematically map how modifications at the 3- and 4-positions influence biological activity, selectivity, and ADME properties, thereby accelerating the identification of clinical candidates [1].

Control Compound for Sulfonamide Regioisomer Studies in High-Throughput Screening

Due to the quantifiable differences in lipophilicity (ΔXLogP3 = 0.4) between the 4-bromo-3-ethoxy isomer and the 5-bromo-2-ethoxy isomer, 4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide serves as an essential regioisomeric control in high-throughput screening campaigns. Its inclusion in compound libraries allows for the rigorous assessment of positional substitution effects on target binding and functional activity, ensuring that observed biological effects are attributable to specific molecular features rather than non-specific lipophilicity-driven artifacts [1].

Physicochemical Property Standard for ADME Model Calibration

With its well-defined, computed physicochemical parameters (MW = 348.26 g/mol, XLogP3 = 3.6, TPSA = 63.8 Ų, H-Bond Donors = 1, H-Bond Acceptors = 4), this compound can be employed as a calibration standard for in silico ADME prediction models. Its properties place it comfortably within Lipinski's Rule of Five, making it a useful benchmark for validating computational tools that predict oral bioavailability and drug-likeness. Researchers can use this compound to test and refine algorithms for predicting logP, solubility, and permeability, thereby improving the accuracy of virtual screening workflows [1].

Synthetic Intermediate for Generating Diversified Benzenesulfonamide Libraries

The presence of the bromine atom at the para position provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the facile generation of diverse analog libraries. This feature makes 4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide a strategic starting material for parallel synthesis efforts aimed at exploring chemical space around the sulfonamide pharmacophore, potentially yielding compounds with improved potency, selectivity, or pharmacokinetic profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.